molecular formula C10H12ClNO2 B8804318 N-[4-(2-chloroethoxy)phenyl]acetamide CAS No. 36616-28-1

N-[4-(2-chloroethoxy)phenyl]acetamide

Cat. No.: B8804318
CAS No.: 36616-28-1
M. Wt: 213.66 g/mol
InChI Key: HLLURZQGVBWFRD-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroethoxy)phenyl]acetamide is an acetamide derivative featuring a 2-chloroethoxy substituent on the phenyl ring. These compounds are pivotal in medicinal chemistry due to their roles as intermediates in synthesizing bioactive molecules, including analgesics and sodium channel inhibitors .

Properties

CAS No.

36616-28-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-[4-(2-chloroethoxy)phenyl]acetamide

InChI

InChI=1S/C10H12ClNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

HLLURZQGVBWFRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroethoxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base to form the intermediate 4-(2-chloroethoxy)acetophenone. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.

    Reduction Reactions: The acetamide group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of N-[4-(2-chloroethoxy)phenyl]amine.

Scientific Research Applications

N-[4-(2-chloroethoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-chloroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloroethoxy group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features

The target compound’s 2-chloroethoxy group distinguishes it from other acetamide derivatives. Below is a comparison with critical analogs:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Bioactivity/Application Reference
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy Nitro, phenoxy, acetamide Crystal structure studies
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro, 2-chloro Chloro, fluoro, acetamide Intermediate in organic synthesis
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide 4-(1H-Pyrazol-1-yl) Heterocyclic, acetamide Natural product isolation
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide 4-(Piperazinylsulfonyl) Sulfonamide, acetamide Anti-hypernociceptive activity
N-[4-(3-Chloro-2-oxo-propoxy)phenyl]acetamide 3-Chloro-2-oxo-propoxy Chloro, ketone, acetamide Biocatalytic applications
Substituent Impact
  • Electron-Withdrawing Groups (e.g., Nitro, Chloro): Enhance electrophilicity, influencing reactivity in further derivatization. For example, the nitro group in N-[4-(4-Nitrophenoxy)phenyl]acetamide facilitates π-π stacking and hydrogen bonding in crystal structures .
  • Chloroethoxy vs. Chloroalkyl Groups: The 2-chloroethoxy chain in the target compound may improve solubility compared to bulkier substituents (e.g., trifluoromethyl in ’s B2).
  • Sulfonamide vs. Acetamide: Sulfonamide-containing analogs (e.g., compound 37 in ) exhibit enhanced anti-inflammatory activity due to improved hydrogen-bonding capacity .

Pharmacological Activities

Analgesic and Anti-Inflammatory Properties
  • Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide) demonstrated analgesic activity comparable to paracetamol, attributed to sulfonamide-mediated COX inhibition .
  • Chloro-substituted analogs like 2-Chloro-N-(4-fluorophenyl)acetamide are intermediates for sodium channel inhibitors (e.g., tetrodotoxin-sensitive blockers in ), which reduce nociceptor firing .
Antimicrobial and Biocatalytic Potential
  • N-[4-(3-Chloro-2-oxo-propoxy)phenyl]acetamide derivatives are synthesized via Yarrowia lipolytica-mediated biocatalysis, achieving 90% yields, highlighting their industrial relevance .
Physicochemical Data
  • Solubility: Chloroethoxy groups likely enhance solubility in polar solvents compared to nitro or trifluoromethyl analogs.
  • Melting Points: Derivatives with bulky substituents (e.g., trifluoromethyl in B2) exhibit higher melting points due to increased molecular rigidity .

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